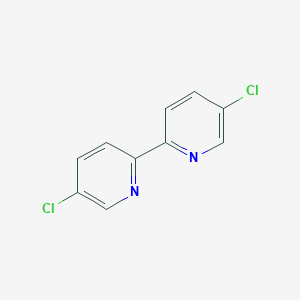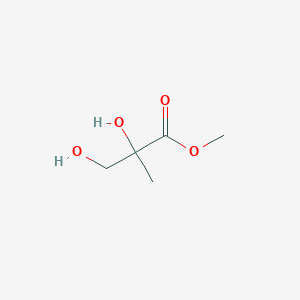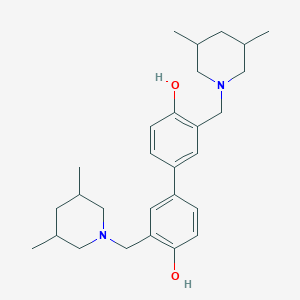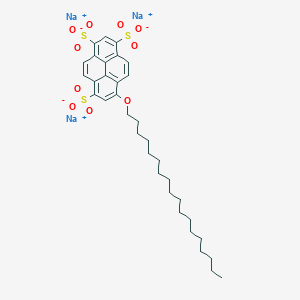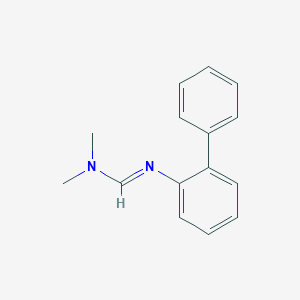
5,5-Dimethylhex-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexyne, 5,5-dimethyl- is an organic compound with the molecular formula C₈H₁₄ . It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by its unique structure, where a triple bond is located between the first and second carbon atoms, and two methyl groups are attached to the fifth carbon atom .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hexyne, 5,5-dimethyl- can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes. For instance, the reaction between 5,5-dimethyl-1-pentyne and an appropriate alkyl halide under basic conditions can yield 1-Hexyne, 5,5-dimethyl-.
Industrial Production Methods: Industrial production of 1-Hexyne, 5,5-dimethyl- typically involves the use of catalytic processes. These processes often employ catalysts such as palladium or nickel to facilitate the addition of alkyl groups to terminal alkynes. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Hexyne, 5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.
Substitution: The hydrogen atoms on the alkyne can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or ozone (O₃) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
1-Hexyne, 5,5-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, often involves this compound.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Hexyne, 5,5-dimethyl- exerts its effects depends on the specific reaction it undergoes. For example, in catalytic hydrogenation, the compound interacts with the catalyst’s active sites, facilitating the addition of hydrogen atoms to the triple bond. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the catalyst used .
Comparación Con Compuestos Similares
1-Hexyne: A simpler alkyne with a single triple bond and no additional methyl groups.
5,5-Dimethyl-1-hexene: An alkene with a double bond and two methyl groups at the fifth carbon.
3,5-Dimethyl-1-hexyn-3-ol: An alkyne with a hydroxyl group at the third carbon and two methyl groups at the fifth carbon.
Uniqueness: 1-Hexyne, 5,5-dimethyl- is unique due to its specific structure, which includes a triple bond and two methyl groups at the fifth carbon. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Propiedades
Número CAS |
108490-21-7 |
|---|---|
Fórmula molecular |
C8H14 |
Peso molecular |
110.2 g/mol |
Nombre IUPAC |
5,5-dimethylhex-1-yne |
InChI |
InChI=1S/C8H14/c1-5-6-7-8(2,3)4/h1H,6-7H2,2-4H3 |
Clave InChI |
POTVXOWIFWCTAN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CCC#C |
SMILES canónico |
CC(C)(C)CCC#C |
Sinónimos |
1-Hexyne, 5,5-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide](/img/structure/B9986.png)
![N,N-diethyl-1-[(E)-3-(2-furyl)-3-oxo-1-phenyl-prop-1-enyl]sulfanyl-met hanethioamide](/img/structure/B9987.png)


![2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride](/img/structure/B9993.png)

![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)
